molecular formula C10H9ClN2 B1489821 7-Chloro-8-methylquinolin-2-amine CAS No. 1339747-91-9

7-Chloro-8-methylquinolin-2-amine

Cat. No. B1489821
CAS RN: 1339747-91-9
M. Wt: 192.64 g/mol
InChI Key: CBOIWBHSUDFVOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-8-methylquinolin-2-amine is a quinoline derivative . Quinoline is a nitrogen-containing bicyclic compound that is widely found throughout nature in various forms . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .


Synthesis Analysis

Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

Quinoline is also known as 1-benzazine, benzopyridine, and 1-azanaphthalene . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N .


Chemical Reactions Analysis

Quinoline and its derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .

Scientific Research Applications

Nutritional Aspects and Carcinogenic Agents

Research on dietary factors influencing cancer incidence has identified heterocyclic amines (HAs), formed in meats cooked by ordinary methods, as potential etiologic agents in human breast cancer. HAs like PhIP, prevalent in fried and barbecued beef, have shown carcinogenic properties in mammary gland cancer in rodent models. The study emphasizes the need for further examination of the interaction between HAs and other dietary factors concerning mammary carcinogenesis (Snyderwine, 1994).

Chloroquine-containing Compounds

Chloroquine (CQ) and its derivatives, known for antimalarial effects, are under research for repurposing in various diseases due to their biochemical properties. Novel compounds based on the CQ scaffold have been studied, with a focus on understanding their chemical structures, biological evaluation, and potential therapeutic applications. The review suggests exploring racemic CQ and other structural analogs for additional benefits in diseases other than malaria (Njaria et al., 2015).

Neuroprotective, Antiaddictive, and Antidepressant Properties

1MeTIQ, an endogenous compound in the mammalian brain, displays neuroprotective, antiaddictive, and antidepressant properties in animal models of central nervous system disorders. This review highlights the potential of 1MeTIQ as a therapeutic agent, emphasizing its unique mechanisms of action and support for its use in treating neurodegenerative diseases and addiction (Antkiewicz‐Michaluk et al., 2018).

Applications of Imiquimod and Analogs

Imiquimod, a non-nucleoside imidazoquinolinamine, activates the immune system through local induction of cytokines. Despite lacking inherent antiviral or antiproliferative activity in vitro, imiquimod has shown effectiveness in various in vivo studies for treating cutaneous diseases. This review discusses the potential of imiquimod as a topical agent for several skin disorders, highlighting its immunoregulatory, antiviral, antiproliferative, and antitumor activities (Syed, 2001).

8-Hydroxyquinolines in Medicinal Chemistry

8-Hydroxyquinoline derivatives have attracted attention for their significant biological activities and potential as drug molecules for treating life-threatening diseases such as cancer, HIV, and neurodegenerative disorders. This review underscores the importance of synthetic modification of 8-hydroxyquinoline to develop potent drug candidates, particularly emphasizing their metal chelation properties and therapeutic applications (Gupta et al., 2021).

Future Directions

Quinoline and its derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . There is a need to discover novel agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . Therefore, the future directions could involve the synthesis and investigation of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

Biochemical Analysis

Biochemical Properties

7-Chloro-8-methylquinolin-2-amine plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation . The compound’s interaction with these enzymes can lead to the disruption of cellular processes essential for cancer cell survival. Additionally, this compound can bind to specific proteins, altering their function and affecting cellular signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cells, this compound can induce apoptosis by activating specific signaling pathways that lead to programmed cell death . It also affects gene expression by upregulating or downregulating the transcription of genes involved in cell proliferation and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and proteins, leading to their inhibition or activation . This binding can result in changes in gene expression, affecting the transcription of genes involved in critical cellular processes . The compound’s ability to inhibit specific enzymes can disrupt metabolic pathways, leading to the accumulation or depletion of metabolites .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are essential factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of byproducts that may have different biological activities . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism . The compound can affect metabolic flux by altering the levels of metabolites and influencing the activity of enzymes involved in metabolic pathways . These interactions can lead to changes in the overall metabolic profile of cells and tissues .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it can localize to different cellular compartments, affecting its accumulation and activity . The distribution of this compound within tissues can also influence its therapeutic and toxic effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications . Its localization can affect its interaction with biomolecules and its overall biological activity . For example, this compound may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism .

properties

IUPAC Name

7-chloro-8-methylquinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c1-6-8(11)4-2-7-3-5-9(12)13-10(6)7/h2-5H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBOIWBHSUDFVOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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